molecular formula C8H13IO2 B2731572 3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane CAS No. 2060031-01-6

3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane

Cat. No.: B2731572
CAS No.: 2060031-01-6
M. Wt: 268.094
InChI Key: OABDZLZKSBQRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane is a chemical compound with the molecular formula C₉H₁₅IO₂. It is characterized by a spirocyclic structure, which includes an iodomethyl group and two oxygen atoms forming a dioxaspiro ring system. This compound is of interest in various fields of research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane typically involves the reaction of a suitable precursor with iodine and a base. One common method includes the use of a spirocyclic alcohol as the starting material, which undergoes iodination in the presence of iodine and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle iodine and other reagents on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles such as amines, thiols, or cyanides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction can be used to remove the iodine atom, resulting in the formation of a spirocyclic alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include spirocyclic compounds with various functional groups such as azides, thiocyanates, and nitriles.

    Oxidation Reactions: Products may include spirocyclic ketones or carboxylic acids.

    Reduction Reactions: The primary product is the corresponding spirocyclic alcohol.

Scientific Research Applications

3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex spirocyclic compounds and as a building block in organic synthesis.

    Biology: The compound can be used to study the effects of spirocyclic structures on biological systems, including enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The spirocyclic structure may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Iodomethyl)-2-oxaspiro[4.4]nonane
  • tert-butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Uniqueness

3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane is unique due to its dioxaspiro ring system, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

3-(iodomethyl)-2,7-dioxaspiro[4.4]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IO2/c9-4-7-3-8(6-11-7)1-2-10-5-8/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABDZLZKSBQRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC(OC2)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.